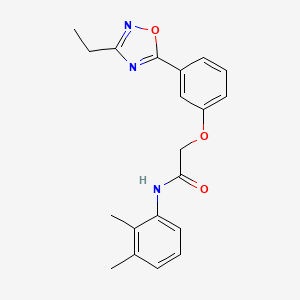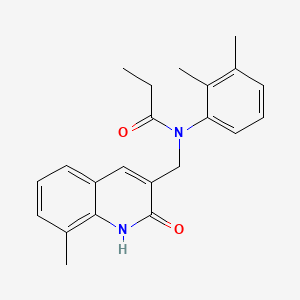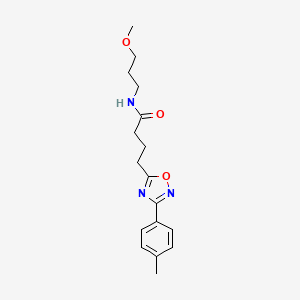
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Mecanismo De Acción
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide exerts its therapeutic effects through the modulation of the endocannabinoid system, specifically by targeting the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of inflammation and immune responses. This compound binds to the CB2 receptor and activates downstream signaling pathways that lead to the suppression of inflammation and the promotion of neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various preclinical models of inflammation, including models of multiple sclerosis and neuropathic pain. This compound has also been shown to have neuroprotective effects in models of Huntington's disease and traumatic brain injury. These effects are thought to be mediated through the modulation of the endocannabinoid system and the activation of the CB2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is its specificity for the CB2 receptor, which reduces the potential for off-target effects. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide. One direction is the further exploration of its therapeutic potential in various neurological and inflammatory conditions. Another direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability could also be explored. Finally, the development of selective CB2 receptor agonists with improved potency and selectivity could also be a potential future direction.
Métodos De Síntesis
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is synthesized through a multistep process involving the condensation of isonicotinic acid with 2-hydroxy-6-methoxyquinoline, followed by the addition of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has shown promising results in preclinical studies for its potential therapeutic benefits in the treatment of various neurological and inflammatory conditions, including multiple sclerosis, Huntington's disease, and neuropathic pain. This compound has been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of these conditions.
Propiedades
IUPAC Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22(19(24)13-6-8-20-9-7-13)12-15-10-14-11-16(25-2)4-5-17(14)21-18(15)23/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXOOUFSSVOOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)





![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)
![1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7708480.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)




